2,4-Dimethylbenzoic acid
Overview
Description
2,4-Dimethylbenzoic acid is a derivative of benzoic acid where two methyl groups are substituted at the 2nd and 4th positions of the benzene ring. This structural modification can influence the physical, chemical, and biological properties of the compound compared to its parent molecule, benzoic acid.
Synthesis Analysis
The synthesis of compounds related to 2,4-dimethylbenzoic acid involves condensation reactions. For instance, 2,4-dimethylbenzoylhydrazones were synthesized by condensation of 2,4-dimethylbenzoylhydrazide with various aromatic aldehydes . Another related compound, 2-amino-4,5-dimethylbenzoic acid, was synthesized from 3,4-dimethyl aniline through a multi-step process including condensation, cyclization, and oxidation, with an overall yield of 34.3% .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various techniques. Single-crystal X-ray diffraction data supported the assigned structures of some synthesized 2,4-dimethylbenzoylhydrazones . In another study, the structure of 2,3-dimethylbenzoic acid was determined by single-crystal X-ray diffraction and ab initio calculation, revealing that the molecule is not planar due to the twist of the carboxyl group out of the ring plane .
Chemical Reactions Analysis
The chemical behavior of 2,4-dimethylbenzoic acid derivatives can be complex. For example, the reaction of 4-aminoantipyrine with 2-mercaptobenzoic acid led to the formation of a proton transfer derivative, indicating the potential for diverse chemical reactivity . The anomalous chemical shifts observed in the methyl groups of 2,4-dimethylbenzo[g]quinoline suggest that the substitution pattern can significantly affect the electronic environment and reactivity of the molecule .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,4-dimethylbenzoic acid derivatives have been studied to some extent. The synthesized 2,4-dimethylbenzoylhydrazones showed varying degrees of antioxidant activity, with some compounds exhibiting better activity than standard antioxidants . The study of 2,3-dimethylbenzoic acid revealed the influence of steric effects on the molecular conformation and highlighted the importance of considering both isolated and solid-state structures when deducing molecular properties .
Scientific Research Applications
Conformation in Crystallography
- Hydrogen-Bonded Dimers : 2,4-Dimethylbenzoic acid forms typical centrosymmetric hydrogen-bonded dimers. The relation between in-plane splaying and the twist angle of the carboxyl group in ortho-substituted dimeric derivatives of benzoic acid is significant, indicating steric strains depending on substituents' numbers and positions (Gliński et al., 2008).
Synthesis and Chemical Properties
- Synthesis of Derivatives : 2-Amino-4,5-Dimethylbenzoic acid, a derivative, was synthesized from 3,4-dimethyl aniline, demonstrating the compound's potential for creating other useful chemical derivatives (Cheng Lin, 2013).
- Formation of Luminescent Complexes : In the study of europium complexes with 2,4-dimethylbenzoic acid, different complexes exhibited unique luminescence properties, showcasing potential applications in materials science (Xia Li et al., 2007).
Medical and Biological Applications
- Antimicrobial and Anticancer Activities : A study on Parmelia erumpens found that 2-hydroxy-4-methoxy-3,6-dimethylbenzoic acid displayed significant antimicrobial and anticancer activities, indicating potential for drug development (Aravind et al., 2014).
Safety And Hazards
2,4-Dimethylbenzoic acid is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . It’s recommended to avoid all personal contact, including inhalation, and to use it in a well-ventilated area . It’s also advised to avoid formation of dust and aerosols .
properties
IUPAC Name |
2,4-dimethylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-6-3-4-8(9(10)11)7(2)5-6/h3-5H,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKYWPNROPGQIFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2060595 | |
Record name | Benzoic acid, 2,4-dimethyl- | |
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Molecular Weight |
150.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White odorless crystalline powder; [Alfa Aesar MSDS] | |
Record name | 2,4-Dimethylbenzoic acid | |
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Product Name |
2,4-Dimethylbenzoic acid | |
CAS RN |
611-01-8 | |
Record name | 2,4-Dimethylbenzoic acid | |
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Record name | 2,4-Dimethylbenzoic acid | |
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Record name | 2,4-DIMETHYLBENZOIC ACID | |
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Record name | Benzoic acid, 2,4-dimethyl- | |
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Record name | Benzoic acid, 2,4-dimethyl- | |
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Record name | 2,4-dimethylbenzoic acid | |
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Record name | 2,4-DIMETHYLBENZOIC ACID | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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